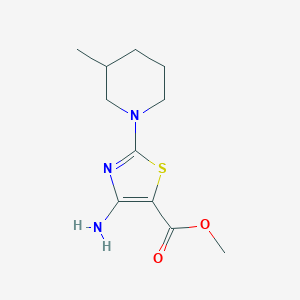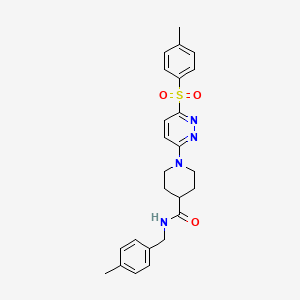![molecular formula C19H34N2O4 B11451941 methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate](/img/structure/B11451941.png)
methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate is a complex organic compound with a unique structure that includes a cyclohexyl ring and valine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate typically involves the reaction of 4-methylcyclohexanecarboxylic acid with valine derivatives under specific conditions. The process may include steps such as esterification, amidation, and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development and as a model compound for studying drug-receptor interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Properties
Molecular Formula |
C19H34N2O4 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
methyl 3-methyl-2-[[3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoyl]amino]butanoate |
InChI |
InChI=1S/C19H34N2O4/c1-11(2)15(18(23)21-16(12(3)4)19(24)25-6)20-17(22)14-9-7-13(5)8-10-14/h11-16H,7-10H2,1-6H3,(H,20,22)(H,21,23) |
InChI Key |
WDMFVKPDPNGPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate](/img/structure/B11451860.png)
![Methyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate](/img/structure/B11451862.png)
![2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl diethylcarbamodithioate](/img/structure/B11451869.png)
![2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole](/img/structure/B11451876.png)
![2-[(2-fluorobenzyl)sulfanyl]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11451877.png)

![1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11451886.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11451888.png)

![3,3-dimethyl-8-(2-methylpropyl)-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11451902.png)

![2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B11451922.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide](/img/structure/B11451935.png)
![2-(2,4-Dimethoxyphenyl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11451940.png)
